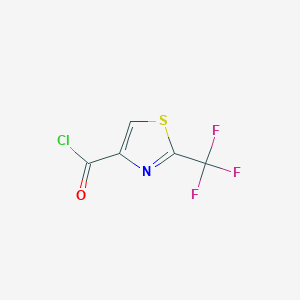
2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Applications De Recherche Scientifique
Application
The trifluoromethyl group has been used for labeling ribonucleic acids (RNA) in conjunction with 19F NMR spectroscopy. This is a powerful strategy for spectroscopic analysis of RNA structure and dynamics, and RNA-ligand interactions .
Method
The study presents the first syntheses of 2’-OCF3 guanosine and uridine phosphoramidites, their incorporation into oligoribonucleotides by solid-phase synthesis .
Results
NMR spectroscopic analysis showed that the 2’-OCF3 modification is associated with preferential C2’-endo conformation of the U and G ribose in single-stranded RNA . When paired to the complementary strand, slight destabilization of the duplex caused by the modification was revealed by UV melting curve analysis .
2. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
Application
The reaction of alkenes with Langlois reagent, CF3SO2Na1e, as the CF3 radical precursor in the presence of N-Me-9-mesityl acridinium salt (Acr+–Mes) as photoredox catalyst and TFE (2,2,2-trifluoroethanol) 18 with/without thiophenols 19 as H-atom donors provides the hydrotrifluoromethylated product .
Method
The method involves the use of visible light to drive the photoredox catalysis process .
Results
The result is the hydrotrifluoromethylated product .
3. Transition Metal-Mediated Trifluoromethylation
Application
This review provides a comprehensive picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Method
The method involves the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents .
Results
The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
4. Trifluoromethyl Group in Medicinal Chemistry
Application
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds . The medicinal use of the trifluoromethyl group dates from 1928 .
Method
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Results
Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
5. FDA-Approved Trifluoromethyl Group
Application
Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
Method
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Results
Ubrogepant is an example of a drug that has been FDA-approved and contains a trifluoromethyl group .
6. Chemical Synthesis
Application
2-(Trifluoromethyl)benzoyl chloride may be used in chemical synthesis .
Method
The specific method of application or experimental procedures would depend on the specific synthesis process .
Results
The result is the creation of new compounds through chemical synthesis .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3NOS/c6-3(11)2-1-12-4(10-2)5(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGABJULEEUQBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
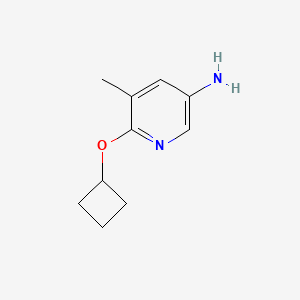
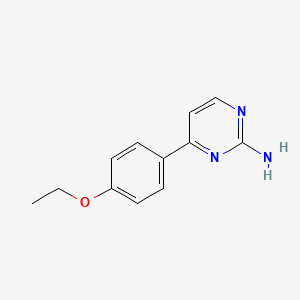
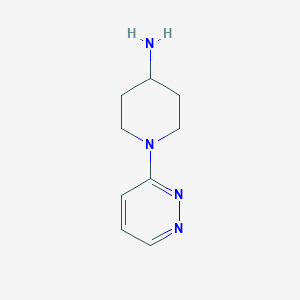
![3-Cyclobutyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1399691.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
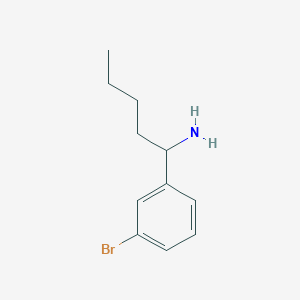
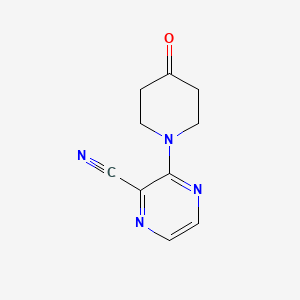
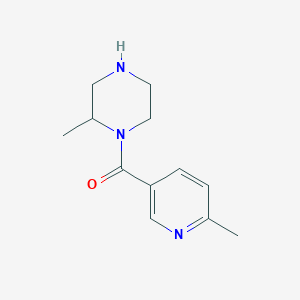
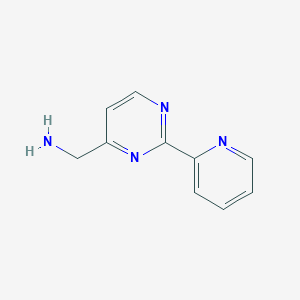
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
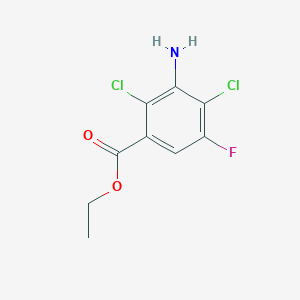
amine](/img/structure/B1399703.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)